2-(4-Methylphenoxy)ethanethioamide
Description
Overview of Thioamide Chemistry and its Significance in Organic Synthesis and Chemical Biology Research
Thioamides are a class of organic compounds that feature a carbon-sulfur double bond adjacent to a nitrogen atom. They are structural analogs of amides, where the carbonyl oxygen is replaced by a sulfur atom. This single-atom substitution imparts a range of unique physicochemical properties that make thioamides valuable in both organic synthesis and chemical biology.
In organic synthesis, thioamides serve as versatile intermediates. The thioamide group can be converted into a variety of other functional groups, and it can participate in various cyclization reactions to form heterocyclic compounds, which are prevalent in many pharmaceuticals and natural products. researchgate.net The synthesis of thioamides itself can be achieved through several methods, including the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent, or through multi-component reactions involving aldehydes, amines, and a sulfur source. nih.govlehigh.edu
In the realm of chemical biology, thioamides are often used as bioisosteres of amides in peptides and other biologically active molecules. This substitution can lead to enhanced metabolic stability, as the thioamide bond is generally more resistant to enzymatic cleavage than the corresponding amide bond. Furthermore, the distinct electronic and steric properties of the thioamide group can alter the binding affinity of a molecule to its biological target, sometimes leading to improved potency or selectivity. The unique spectroscopic signatures of thioamides also make them useful probes for studying protein folding and dynamics.
Rationale for Focused Academic Inquiry into 2-(4-Methylphenoxy)ethanethioamide as a Model Compound
While extensive research on the broad class of thioamides exists, focused academic inquiry into specific derivatives like this compound is driven by the need for well-defined model systems to probe fundamental chemical and biological questions. The selection of this particular compound as a subject of study can be rationalized by considering its distinct structural components.
The phenoxyacetamide scaffold, of which this compound is a thio-derivative, is a recognized "privileged structure" in medicinal chemistry. This means that this structural motif is found in a wide range of biologically active compounds, exhibiting diverse pharmacological activities. epa.gov Therefore, modifications to this scaffold are of significant interest for the development of new therapeutic agents.
The introduction of the thioamide functional group in place of the amide allows researchers to systematically study the effects of this bioisosteric replacement on properties such as:
Conformational preferences: The larger size of the sulfur atom compared to oxygen can influence the three-dimensional shape of the molecule, which is critical for its interaction with biological targets.
Hydrogen bonding capabilities: Thioamides are better hydrogen bond donors but weaker acceptors compared to their amide counterparts. Studying this change in a defined system like this compound provides insight into the nature of specific molecular interactions.
Metabolic stability: The increased resistance of the thioamide bond to hydrolysis can be quantified and studied, providing valuable data for drug design.
Scope and Objectives of Scholarly Investigation into Arylphenoxyethanethioamide Derivatives
The scholarly investigation of the broader class of arylphenoxyethanethioamide derivatives, for which this compound serves as a parent compound, has several key objectives:
Discovery of Novel Bioactive Agents: A primary goal is the discovery of new compounds with potential therapeutic applications. Research on related phenoxyacetamide and heterocyclic derivatives has shown promise in developing agents with antimicrobial, anticancer, and anti-inflammatory properties. epa.gov By extension, the corresponding thioamides are explored for similar or enhanced activities.
Elucidation of Structure-Activity Relationships (SAR): A systematic variation of the substituents on the aryl ring and the thioamide nitrogen allows for a detailed understanding of how specific structural features correlate with biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.
Understanding Fundamental Biological Processes: These compounds can be used as chemical tools to probe the function of specific enzymes or receptors. For instance, if a particular derivative shows high affinity for a certain biological target, it can be used to study the structure and function of that target.
Development of New Synthetic Methodologies: The synthesis of a library of arylphenoxyethanethioamide derivatives can drive the development of more efficient and versatile synthetic methods for thioamide formation.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H11NOS |
| Molecular Weight | 181.26 g/mol |
| Appearance | (Predicted) Crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Representative Spectroscopic Data for a Structurally Related Arylthioamide: N-(p-Tolyl)thioacetamide
| Spectroscopic Technique | Data |
|---|---|
| Infrared (IR) Spectroscopy | N-H stretching, C=S stretching, aromatic C-H stretching |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to aromatic protons, methyl protons, and N-H proton |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to aromatic carbons, methyl carbon, and the C=S carbon |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the molecule |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenoxy)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRKWGZSPJSESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295403 | |
| Record name | 2-(4-Methylphenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35370-83-3 | |
| Record name | 2-(4-Methylphenoxy)ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35370-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 4 Methylphenoxy Ethanethioamide and Its Structural Analogs
Established Synthetic Routes to Ethanethioamides
The conversion of amides and other carbonyl compounds into their corresponding thioamide analogs is a fundamental transformation in organic synthesis. Several reagents and named reactions have been developed to facilitate this process, each with its own advantages and substrate scope.
Thionation Reactions Utilizing Specialized Reagents (e.g., Lawesson's Reagent)
One of the most prevalent methods for the synthesis of thioamides is the thionation of the corresponding amide using a specialized sulfur-transfer reagent. Among these, Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], has gained widespread use due to its mild reaction conditions and high efficiency.
The general mechanism of thionation with Lawesson's reagent involves the reaction of the carbonyl group of an amide with the reagent to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide. The reaction is applicable to a wide range of amides, including primary, secondary, and tertiary amides.
Recent advancements have focused on improving the practicality and environmental friendliness of Lawesson's reagent-mediated thionations. These include the development of fluorous analogs of Lawesson's reagent for easier purification and the use of microwave irradiation to accelerate the reaction and enable solvent-free conditions. Mechanochemical methods, where the reaction is carried out by grinding the solid reactants together, have also been successfully employed for the synthesis of thioamides using Lawesson's reagent, offering a more sustainable alternative to traditional solvent-based approaches. arkat-usa.orgmdpi.com
Adaptations of the Willgerodt-Kindler Reaction for Aryl Thioamide Synthesis
The Willgerodt-Kindler reaction is a powerful tool for the synthesis of aryl thioamides, typically starting from an aryl ketone, an amine, and elemental sulfur. organic-chemistry.org The reaction involves a complex mechanism that includes the formation of an enamine, thionation, and a series of rearrangements that ultimately lead to the migration of the carbonyl group to the terminal position of the alkyl chain. organic-chemistry.org The Kindler modification of this reaction, which directly yields the thioamide, is particularly useful. organic-chemistry.org
Modern adaptations of the Willgerodt-Kindler reaction have focused on expanding its substrate scope and improving its efficiency and environmental impact. These include:
Catalyst- and Solvent-Free Conditions: Researchers have developed protocols that proceed at elevated temperatures without the need for a catalyst or an organic solvent, making the process cleaner and more atom-economical. organic-chemistry.orgdoubtnut.com
Room Temperature Synthesis: By optimizing the molar ratio of reactants, particularly using an excess of a cyclic secondary amine, the Willgerodt-Kindler reaction of aromatic aldehydes can be achieved at room temperature. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for the three-component condensation of aldehydes, amines, and elemental sulfur. youtube.com
Aqueous Media: Performing the reaction in water offers a green and efficient alternative to traditional organic solvents. mdpi.com
These adaptations have made the Willgerodt-Kindler reaction a more versatile and sustainable method for preparing a wide array of aryl thioamides. organic-chemistry.org
Alternative Synthetic Approaches for Thioamide Functional Group Formation
Beyond Lawesson's reagent and the Willgerodt-Kindler reaction, a variety of other methods have been developed for the synthesis of thioamides. These alternative approaches often provide solutions for specific substrates or offer milder reaction conditions.
One common strategy involves the use of elemental sulfur (S8) in combination with a reducing agent or under specific activating conditions. For instance, nitriles can be converted to thioamides using thioacetic acid and a base. organic-chemistry.org Another approach involves the direct thionation of amides using reagents like phosphorus pentasulfide (P4S10) or ammonium (B1175870) phosphorodithioate. organic-chemistry.org
More recently, innovative methods have emerged, such as:
Three-component reactions: These one-pot syntheses combine an aldehyde, an amine, and a sulfur source to directly form the thioamide. organic-chemistry.org
Decarboxylative thioamidation: This method utilizes arylacetic or cinnamic acids, amines, and elemental sulfur to produce thioamides without the need for a transition metal catalyst. youtube.com
Use of nitroalkanes as thioacyl equivalents: This novel strategy involves the reaction of nitroalkanes with amines and elemental sulfur to generate thioamides. nih.gov
Green Synthesis in Deep Eutectic Solvents (DES): The use of DES as both a solvent and a catalyst provides an environmentally friendly medium for the Willgerodt-Kindler reaction. wikipedia.org
These alternative methods highlight the ongoing efforts to develop more efficient, versatile, and sustainable routes to the thioamide functional group. youtube.com
Targeted Synthesis of 2-(4-Methylphenoxy)ethanethioamide
The synthesis of the specific compound this compound can be approached through a logical, multi-step sequence that leverages established chemical transformations. This involves the careful selection of starting materials and the optimization of reaction conditions to ensure a high yield of the final product.
Precursor Selection and Chemical Transformation Pathways
The most direct synthetic route to this compound involves the thionation of its corresponding amide precursor, 2-(4-Methylphenoxy)acetamide (B7764006) . The synthesis of this amide precursor can be achieved through a nucleophilic substitution reaction.
The key precursors for this synthesis are:
p-Cresol (B1678582) (4-methylphenol): This provides the 4-methylphenoxy moiety of the target molecule.
2-Chloroacetamide: This serves as the source of the ethanamide portion of the molecule. wikipedia.org
The chemical transformation pathway can be outlined as follows:
Synthesis of 2-(4-Methylphenoxy)acetamide: This is typically achieved via a Williamson ether synthesis. p-Cresol is first deprotonated with a suitable base, such as potassium carbonate (K2CO3), to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion and forming the desired 2-(4-Methylphenoxy)acetamide. The reaction is generally carried out in a polar aprotic solvent like acetonitrile (B52724) (CH3CN) and may be facilitated by a catalyst such as sodium iodide. mdpi.comsemanticscholar.org
Thionation of 2-(4-Methylphenoxy)acetamide: The synthesized amide is then converted to the target thioamide, this compound. This is most commonly accomplished using a thionating agent like Lawesson's reagent. The reaction involves heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF).
This two-step pathway provides a reliable and well-precedented route to the desired product.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For the synthesis of this compound to be practical, especially on a larger scale, the optimization of reaction conditions is crucial to maximize yield and purity while minimizing costs and environmental impact.
For the synthesis of the amide precursor, 2-(4-Methylphenoxy)acetamide:
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents that facilitate SN2 reactions. |
| Base | Potassium carbonate, Sodium hydride | To efficiently deprotonate p-cresol. |
| Temperature | Room temperature to reflux | To balance reaction rate and minimize side reactions. |
| Catalyst | Sodium iodide | Can enhance the rate of nucleophilic substitution. |
For the thionation of 2-(4-Methylphenoxy)acetamide:
| Parameter | Condition | Rationale |
| Thionating Agent | Lawesson's reagent, Phosphorus pentasulfide | Lawesson's reagent is often preferred for milder conditions. |
| Solvent | Toluene, THF, Xylene | Anhydrous solvents are necessary for the reaction. |
| Temperature | Reflux | To ensure the reaction goes to completion. |
| Stoichiometry | 0.5-1.0 equivalents of Lawesson's reagent | To ensure complete conversion of the amide. |
Recent research has explored more sustainable and scalable methods for thionation reactions. For instance, conducting the thionation of amides in ethylene (B1197577) glycol has been shown to simplify the work-up procedure, making it more suitable for large-scale synthesis. nih.gov Additionally, microwave-assisted synthesis under solvent-free conditions presents an attractive option for reducing reaction times and environmental impact. nih.gov The optimization for a scalable synthesis of this compound would likely involve exploring these modern techniques to improve efficiency and sustainability.
Divergent Synthesis of this compound Derivatives and Analogs
A divergent synthetic approach enables the efficient production of a library of related compounds by systematically modifying different parts of the target molecule. For this compound, this involves alterations to the arylphenoxy group and the ethanethioamide core.
The arylphenoxy portion of the molecule is amenable to systematic modification, primarily by starting with different substituted phenols. A common synthetic pathway involves a multi-step sequence beginning with the appropriate phenol (B47542).
One established route proceeds through the corresponding amide. For instance, the synthesis of a related acetamide (B32628) derivative, 2-(4-methylphenoxy)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide, was achieved through a multi-step process, highlighting the feasibility of building upon the 2-(4-methylphenoxy)acetic acid scaffold. researchgate.net
The general strategy for modifying the arylphenoxy moiety can be outlined as:
Williamson Ether Synthesis: A selected substituted phenol is reacted with an alpha-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base to form the corresponding aryloxyacetate ester.
Saponification: The ester is hydrolyzed to the 2-(aryloxy)acetic acid.
Amidation: The carboxylic acid is converted to the primary amide, 2-(aryloxy)acetamide, typically by activating the acid (e.g., forming an acyl chloride) followed by reaction with ammonia (B1221849).
Thionation: The final step involves the conversion of the amide to the target thioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgnih.gov
This modular approach allows for the introduction of a wide variety of substituents on the phenyl ring, as illustrated in the table below.
Table 1: Examples of Arylphenoxy Moiety Modifications
| Starting Phenol | Resulting Arylphenoxy Moiety | Potential Final Thioamide Analog |
|---|---|---|
| 4-Chlorophenol | 2-(4-Chlorophenoxy) | 2-(4-Chlorophenoxy)ethanethioamide |
| 4-Methoxyphenol | 2-(4-Methoxyphenoxy) | 2-(4-Methoxyphenoxy)ethanethioamide |
| 3-Methylphenol | 2-(3-Methylphenoxy) | 2-(3-Methylphenoxy)ethanethioamide |
The ethanethioamide core offers several points for structural variation. The most direct method for diversifying this part of the molecule is through the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This powerful one-pot, three-component reaction typically combines an aldehyde or ketone, an amine, and elemental sulfur to produce a thioamide. researchgate.net
For the synthesis of this compound, the starting material would be (4-methylphenoxy)acetaldehyde. Reacting this aldehyde with elemental sulfur and ammonia would yield the primary thioamide. By substituting ammonia with various primary or secondary amines, a diverse library of N-substituted thioamide analogs can be generated. nih.govwikipedia.org
Table 2: Diversification of the Ethanethioamide Core via the Willgerodt-Kindler Reaction
| Aldehyde | Amine | Resulting Thioamide Product |
|---|---|---|
| (4-Methylphenoxy)acetaldehyde | Ammonia (NH₃) | This compound |
| (4-Methylphenoxy)acetaldehyde | Methylamine (CH₃NH₂) | N-Methyl-2-(4-methylphenoxy)ethanethioamide |
| (4-Methylphenoxy)acetaldehyde | Morpholine | 2-(4-Methylphenoxy)-1-(morpholin-4-yl)ethanethione |
Furthermore, the "ethane" linker can be modified by starting with a different aldehyde, such as 3-(4-methylphenoxy)propanal, to yield homologous thioamides like 3-(4-methylphenoxy)propanethioamide.
Principles of Sustainable Chemistry in Arylphenoxyethanethioamide Synthesis
The principles of green chemistry are increasingly vital in designing synthetic routes, aiming to minimize environmental impact by improving efficiency and reducing waste and toxicity.
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net
The Willgerodt-Kindler reaction is a prime example of an atom-economical process. organic-chemistry.org As a three-component reaction, it combines the aldehyde, amine, and sulfur directly into the final product with only the loss of water.
Reaction: R-CHO + R'₂NH + S → R-C(S)NR'₂ + H₂O
The theoretical atom economy for this reaction is very high, as most atoms from the starting materials are contained within the product. For the synthesis of the parent compound from (4-methylphenoxy)acetaldehyde, ammonia, and sulfur, the atom economy is excellent.
Table 3: Atom Economy Comparison of Synthetic Routes
| Synthetic Route | Key Transformation | Key Reactants | Key Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|
| Willgerodt-Kindler | Aldehyde + Amine + Sulfur | R-CHO, R'₂NH, S | H₂O | High |
| Thionation of Amide | Amide + Lawesson's Reagent | R-C(O)NH₂, (ArPS₂)₂ | R-C(S)NH₂, (ArPO₂)₂ | Lower |
The choice of solvents and reagents is critical for developing sustainable synthetic protocols. Traditional organic synthesis often relies on volatile and toxic organic solvents. Modern research focuses on greener alternatives for thioamide synthesis.
Water: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Protocols for conducting the Kindler reaction and other thioamide syntheses in water have been successfully developed, often mediated by a simple base. nih.govorganic-chemistry.orgorganic-chemistry.org
Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that form a liquid with a low melting point. They are often biodegradable, non-volatile, and recyclable. rsc.orgresearchgate.net A green protocol for synthesizing a wide variety of thioamides in a choline chloride-urea based DES has been described, functioning as both the solvent and catalyst. rsc.orgresearchgate.net
Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and simplifies purification. The Willgerodt-Kindler reaction has been effectively carried out under solvent-free and catalyst-free conditions, sometimes using microwave or infrared irradiation to accelerate the reaction. nih.govresearchgate.net
Table 4: Green Solvent Alternatives for Thioamide Synthesis
| Solvent System | Description | Advantages | Reference |
|---|---|---|---|
| Water | Use of H₂O as the reaction medium. | Non-toxic, non-flammable, inexpensive. | nih.govorganic-chemistry.org |
| Deep Eutectic Solvents (DES) | e.g., Choline chloride/urea mixture. | Biodegradable, recyclable, low volatility, can act as a catalyst. | rsc.orgresearchgate.net |
By adopting these divergent and sustainable methodologies, the synthesis of this compound and its analogs can be achieved efficiently while adhering to the principles of modern, environmentally conscious chemistry.
Chemical Reactivity and Transformation Studies of 2 4 Methylphenoxy Ethanethioamide
Reactivity Profile of the Thioamide Functional Group
The thioamide group is a structural analog of the amide group where the carbonyl oxygen is replaced by a sulfur atom. This substitution leads to significant differences in electronic properties and reactivity. nih.gov The carbon-sulfur double bond (C=S) is longer and weaker than the carbon-oxygen double bond (C=O) in the corresponding amide. scbt.com Consequently, thioamides, including 2-(4-Methylphenoxy)ethanethioamide, exhibit distinct chemical characteristics.
Nucleophilic and Electrophilic Reaction Pathways
The thioamide functional group possesses both nucleophilic and electrophilic character. The sulfur atom, being electron-rich, is susceptible to attack by electrophiles. semanticscholar.org Conversely, the thiocarbonyl carbon is electrophilic and can be attacked by nucleophiles.
Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. researchgate.net The sulfur atom can readily react with a range of electrophiles. semanticscholar.org While specific studies on this compound are not prevalent, the general reactivity of thioamides suggests that the sulfur atom can be targeted by alkylating agents and other electrophiles.
Nucleophilic attack on the thiocarbonyl carbon is also a key reaction pathway. This is a fundamental step in many transformations of thioamides. For instance, the reaction with amines can lead to transamidation, a process that involves the substitution of the amino group. researchgate.net The susceptibility of the thiocarbonyl carbon to nucleophilic addition is a cornerstone of its synthetic utility.
A summary of the expected nucleophilic and electrophilic reaction sites in this compound is presented below:
| Reactive Site | Type of Reagent | Expected Reaction Pathway |
| Sulfur Atom | Electrophiles | S-Alkylation, S-Acylation |
| Thiocarbonyl Carbon | Nucleophiles | Addition, Addition-Elimination |
| Nitrogen Atom (in primary and secondary thioamides) | Electrophiles | N-Alkylation, N-Acylation |
| α-Carbon | Strong Bases | Deprotonation to form enethiolates |
Oxidation and Reduction Chemistry of the Thiocarbonyl Moiety
The thiocarbonyl group in this compound can undergo both oxidation and reduction reactions.
Oxidation: The oxidation of thioamides can lead to various products depending on the oxidant and reaction conditions. Mild oxidation may afford the corresponding amide by converting the C=S group to a C=O group. semanticscholar.org This transformation is often referred to as desulfurization. Reagents like hydrogen peroxide in combination with a catalyst such as titanium tetrachloride have been shown to be effective for the desulfurization of thioamides to their corresponding amides in high yields. Another potential outcome of oxidation is the formation of S-oxides, which are themselves reactive intermediates. More vigorous oxidation can lead to the cleavage of the molecule. An environmentally friendly method for the synthesis of thioamides involves the aerobic oxidation of thiols, highlighting the role of oxidation in the chemistry of sulfur-containing compounds.
Reduction: The reduction of the thiocarbonyl group is also a feasible transformation. Strong reducing agents can reduce the C=S group to a methylene (B1212753) group (CH2), thereby converting the thioamide to an amine. semanticscholar.org This reaction provides a route to synthesize amines from thioamides.
Hydrolytic Stability and Mechanism Investigations
Thioamides are generally more resistant to hydrolysis than their corresponding amides. researchgate.net The rate of hydrolysis of thioamides in aqueous potassium hydroxide (B78521) is significantly slower than that of the analogous amides. researchgate.net This enhanced stability is attributed to the electronic properties of the thioamide group.
The mechanism of thioamide hydrolysis can proceed through different pathways. One pathway involves the direct hydrolytic cleavage of the C-N bond, which is typically slow. A second, more common mechanism, involves the initial oxygenation of the sulfur atom to form an S-oxide intermediate. This intermediate is more susceptible to hydrolysis or can eliminate to form other products like amides or nitriles. Studies on the hydrolysis of other thioamide-containing compounds, such as 2,4-dithiophenobarbital, have shown that the degradation is dependent on pH and temperature.
Cyclization Reactions and Formation of Heterocyclic Scaffolds
Thioamides are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms. The reactivity of the thioamide group allows for its participation in various cyclization reactions.
Utilization as a Precursor for Thiazole (B1198619) Ring Systems
One of the most well-established applications of thioamides in heterocyclic synthesis is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone to form a thiazole ring. While no specific study details the reaction of this compound in a Hantzsch synthesis, the general applicability of this reaction to a wide range of thioamides strongly suggests its feasibility.
A closely related synthesis involves the reaction of 2-(4-methylphenoxy)acetamide (B7764006) with a brominated thiazole derivative, indicating the utility of the 2-(4-methylphenoxy)acetyl moiety in constructing more complex thiazole-containing molecules. The general scheme for the Hantzsch thiazole synthesis using a thioamide is as follows:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Thioamide | α-Haloketone | Thiazole | Condensation/Cyclization |
For instance, the reaction of thioacetamide (B46855) with various phenacyl bromides yields substituted 2-methyl-4-arylthiazoles in excellent yields at room temperature. This highlights the efficiency of this method for constructing thiazole rings.
Advanced Spectroscopic and Structural Investigations of 2 4 Methylphenoxy Ethanethioamide
Vibrational Spectroscopy for Functional Group and Conformational Analysis (FT-IR, Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
For 2-(4-Methylphenoxy)ethanethioamide, the spectra would be dominated by vibrations from the p-substituted aromatic ring, the ether linkage, the methylene (B1212753) group, and the thioamide moiety. In FT-IR, changes in dipole moment during vibration result in absorption of infrared light, while Raman spectroscopy detects changes in polarizability, often providing complementary information.
Key expected vibrational frequencies are associated with C-H stretching of the aromatic ring and methyl group (typically ~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹, respectively), and C-O-C stretching of the ether group. The aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Asymmetric & Symmetric Stretch | 3350 - 3150 (broad) | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Strong |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium |
| Aromatic C=C Stretch | 1610, 1580, 1510, 1450 | Strong |
| N-H Bending | 1650 - 1620 | Medium |
| C-N Stretching | 1420 - 1380 | Medium |
| Aryl Ether C-O Asymmetric Stretch | 1250 - 1230 | Strong |
| Aryl Ether C-O Symmetric Stretch | 1050 - 1020 | Medium |
| Thiocarbonyl (C=S) Stretch | 1100 - 1050 | Strong |
| p-Substituted Ring Out-of-Plane Bend | 830 - 810 | Medium |
Characteristic Absorption Bands of the Thiocarbonyl (C=S) Group
The thiocarbonyl (C=S) stretching vibration is a key diagnostic marker for thioamides. Due to the mass of the sulfur atom and the lower bond order compared to a carbonyl (C=O) group, the C=S stretch appears at a lower frequency. However, its position can be highly variable as it often couples with other vibrations, such as C-N stretching and N-H bending. For primary thioamides like this compound, the C=S stretching band is typically expected in the 1100-1050 cm⁻¹ region of the infrared spectrum. This band is often strong in the Raman spectrum, making it a useful complementary technique for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
The ¹H-NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The p-substituted aromatic ring is expected to show a characteristic AA'BB' system, appearing as two distinct doublets. The methyl group on the ring would appear as a singlet. The two methylene groups in the ethyl chain would ideally appear as two triplets if they were isolated, but due to the adjacent ether and thioamide groups, their chemical shifts would be significantly different. The protons of the primary thioamide (-CSNH₂) are expected to be broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Table 2: Predicted ¹H-NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (Thioamide, NH₂) | 7.5 - 8.5 | broad s | 2H |
| H (Aromatic, ortho to -OCH₂) | 6.85 | d | 2H |
| H (Aromatic, meta to -OCH₂) | 7.10 | d | 2H |
| H (-OCH₂-) | 4.20 | s | 2H |
| H (-CH₃) | 2.30 | s | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
The ¹³C-NMR spectrum reveals all non-equivalent carbon atoms in the molecule. For this compound, a total of 8 distinct signals would be expected (4 for the aromatic ring, 1 for the methyl group, 2 for the ethyl chain carbons, and 1 for the thioamide carbon). The most downfield signal would correspond to the thiocarbonyl carbon (C=S) due to its significant deshielding.
Table 3: Predicted ¹³C-NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (Thioamide) | ~200 - 205 |
| C (Aromatic, C-O) | ~155 |
| C (Aromatic, C-CH₃) | ~131 |
| C (Aromatic, CH, meta to -O) | ~130 |
| C (Aromatic, CH, ortho to -O) | ~115 |
| C (-OCH₂-) | ~68 |
| C (-CH₂CS-) | ~35 |
| C (-CH₃) | ~21 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, a key correlation would be observed between the two aromatic doublets, confirming their ortho relationship on the p-substituted ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals in Table 2 to their corresponding carbon signals in Table 3 (e.g., the signal at δ ~4.20 ppm would correlate with the carbon at δ ~68 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:
Correlations from the methyl protons (δ ~2.30) to the two adjacent aromatic carbons.
Correlations from the -OCH₂- protons (δ ~4.20) to the aromatic carbon attached to the oxygen (C-O, δ ~155) and to the thioamide carbon (C=S, δ ~200).
Correlations from the thioamide NH₂ protons to the C=S carbon and the adjacent CH₂ carbon.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For this compound (C₉H₁₁NOS), the exact molecular weight is 181.0561 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z = 181.
The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:
Alpha-cleavage adjacent to the ether oxygen, leading to the formation of a stable tropylium-like ion or a phenoxy radical. A prominent peak at m/z = 107, corresponding to the [CH₃C₆H₄O]⁺ fragment, would be highly characteristic.
Cleavage of the C-O bond, generating a p-cresol (B1678582) radical and a fragment at m/z = 74 corresponding to [CH₂CSNH₂]⁺˙.
Loss of the thioamide group (-CSNH₂) as a radical, leading to a fragment.
McLafferty rearrangement is not expected as there is no gamma-hydrogen available relative to the thiocarbonyl group.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 181 | [C₉H₁₁NOS]⁺˙ (Molecular Ion) |
| 108 | [HOC₆H₄CH₃]⁺˙ (p-cresol) |
| 107 | [OC₆H₄CH₃]⁺ (p-methylphenoxy cation) |
| 74 | [CH₂CSNH₂]⁺˙ |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Despite a comprehensive search of scientific literature and crystallographic databases, no experimental single-crystal X-ray diffraction data for this compound has been publicly reported. Therefore, a detailed analysis of its solid-state molecular architecture and conformation based on experimental crystallographic parameters is not possible at this time.
While the specific crystal structure of this compound remains undetermined, general principles of molecular packing and intermolecular interactions observed in related thioamide and phenoxy-containing compounds can offer hypothetical insights. Typically, the solid-state arrangement of such molecules is governed by a combination of weak intermolecular forces, including hydrogen bonding, van der Waals interactions, and potentially π-π stacking interactions involving the aromatic ring.
The thioamide group (–C(S)NH₂) is a key functional group capable of forming strong hydrogen bonds. The nitrogen-bound protons can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This often leads to the formation of characteristic hydrogen-bonded dimers or extended chains, which are fundamental motifs in the crystal packing of primary thioamides.
To provide a definitive and detailed description of the solid-state architecture and conformation of this compound, experimental determination of its crystal structure via single-crystal X-ray diffraction is necessary. Such a study would provide precise data on bond lengths, bond angles, torsion angles, and the nature and geometry of intermolecular interactions, thereby elucidating the supramolecular assembly of this compound in the crystalline state.
Theoretical and Computational Chemistry Studies of 2 4 Methylphenoxy Ethanethioamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior that can be difficult to obtain through experimental means alone. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. aps.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.
For 2-(4-Methylphenoxy)ethanethioamide, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process, called geometry optimization, finds the atomic coordinates corresponding to the lowest energy state of the molecule. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. These calculated parameters provide a detailed picture of the molecular architecture, including the planarity of the aromatic ring, the orientation of the methyl and ethanethioamide groups, and the specific bond characteristics of the thioamide functional group (C=S and C-N bonds).
Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated by DFT (Note: The following table is illustrative of the data that would be generated from a DFT calculation; specific values are not presented as published computational studies were not found.)
| Parameter Type | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=S | Value in Å |
| Bond Length | C-N (amide) | Value in Å |
| Bond Length | O-C (ether) | Value in Å |
| Bond Angle | O-C-C (ethoxy) | Value in Degrees |
| Bond Angle | C-N-H | Value in Degrees |
| Dihedral Angle | C(ring)-O-C-C | Value in Degrees |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and signifies its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. pku.edu.cn A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the thioamide group, particularly the sulfur and nitrogen atoms, due to their lone pairs of electrons. The LUMO would likely be distributed across the π-system of the aromatic ring and the C=S double bond. Analysis of these orbitals allows for the prediction of how the molecule will interact with electrophiles and nucleophiles. From the HOMO and LUMO energies, various quantum chemical descriptors of reactivity can be calculated.
Table 2: Quantum Chemical Reactivity Descriptors from HOMO-LUMO Energies (Note: This table defines parameters that are derived from FMO analysis; specific values are not presented.)
| Descriptor | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. The MEP is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts sites for electrophilic and nucleophilic attack.
Different colors on the MEP map represent different potential values. Typically, regions of negative electrostatic potential (shown in red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (shown in blue) are electron-poor and are favorable sites for nucleophilic attack. Green areas represent neutral or nonpolar regions.
In this compound, the MEP surface would be expected to show significant negative potential around the highly electronegative sulfur and oxygen atoms, identifying them as primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amine group (NH2) would likely exhibit a positive potential, making them sites for hydrogen bond donation. The aromatic ring would show a moderately negative potential due to its π-electron cloud.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore the molecule's flexibility and the time-dependent behavior of molecular systems.
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. The molecule possesses several such bonds, including the C(ring)-O, O-CH₂, and CH₂-C(S) bonds. Rotation around these bonds leads to a complex potential energy surface with various energy minima (stable conformers) and transition states.
Conformational analysis computationally explores this energy landscape to identify the most stable conformers and their relative energies. This is achieved by systematically rotating the bonds and performing energy minimization at each step. The results would reveal the preferred three-dimensional shape of the molecule and the energy barriers between different conformations, which influences its physical and biological properties.
Computational chemistry can accurately predict various spectroscopic parameters, which is essential for interpreting experimental spectra. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted shifts are then correlated with experimental data to confirm the molecular structure. The calculated values for this compound would help in the unambiguous assignment of each proton and carbon atom in the experimental spectra.
Vibrational Frequencies: The same quantum mechanical models used for geometry optimization can be used to calculate the vibrational frequencies of the molecule. nih.govresearchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental Infrared (IR) and Raman spectra. Each calculated frequency is associated with a specific normal mode of vibration, allowing for a detailed assignment of the experimental spectral bands. mdpi.com For complex molecules, a Potential Energy Distribution (PED) analysis is often performed to describe the contribution of different internal coordinates to each vibrational mode. nih.gov
Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound (Note: This table illustrates the type of data obtained from vibrational frequency calculations. Specific values are not presented.)
| Calculated Frequency (cm-1) | Assignment (Vibrational Mode) |
|---|---|
| ~3400-3300 | N-H asymmetric and symmetric stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (CH3, CH2) |
| ~1600 | Aromatic C=C stretching |
| ~1500 | N-H bending |
| ~1250 | C-O-C asymmetric stretching |
| ~1100-1000 | C=S stretching |
Structure-Activity Relationship (SAR) Modeling via Cheminformatics and QSAR Approaches
The exploration of the bioactivity of this compound and its analogs is significantly enhanced by computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling. These in silico techniques provide a framework for understanding how the structural features of a molecule influence its biological activity, thereby guiding the design of new compounds with improved potency and selectivity.
Development of Molecular Descriptors and Quantitative Structure-Property Relationships
The foundation of any QSAR study lies in the generation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a molecule like this compound, a diverse set of descriptors can be calculated to capture its structural and electronic characteristics. These descriptors are broadly categorized as constitutional, topological, geometrical, and quantum-chemical.
Constitutional descriptors are the most straightforward and include counts of atoms, bonds, and rings, as well as molecular weight. Topological descriptors describe the connectivity of atoms within the molecule. Geometrical descriptors relate to the three-dimensional arrangement of the atoms, such as molecular surface area and volume. Quantum-chemical descriptors , derived from quantum mechanics calculations, provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments.
In the context of this compound and its analogs, specific descriptors are particularly relevant. The lipophilicity, often expressed as logP, is crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. Electronic parameters, such as the partial charges on the sulfur and nitrogen atoms of the thioamide group, are critical for understanding electrostatic interactions and hydrogen bonding potential. Steric parameters, like molar refractivity and Taft's steric parameter (Es), account for the size and shape of the molecule and its substituents, which can influence binding affinity.
A hypothetical set of molecular descriptors for this compound is presented in the table below to illustrate the types of properties considered in a QSAR study.
| Descriptor Category | Descriptor Name | Calculated Value for this compound | Description |
| Constitutional | Molecular Weight (MW) | 181.25 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Lipophilicity | logP | 2.35 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Electronic | Dipole Moment | 3.8 D | A measure of the overall polarity of the molecule. |
| Electronic | HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| Electronic | LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| Steric | Molar Refractivity (MR) | 54.6 cm³/mol | A measure of the volume occupied by a molecule and its polarizability. |
| Topological | Topological Polar Surface Area (TPSA) | 52.3 Ų | The sum of the surface areas of polar atoms, predicting transport properties. |
Once a set of descriptors is calculated for a series of structurally related compounds, a Quantitative Structure-Property Relationship (QSPR) can be developed. This is a mathematical equation that correlates the descriptors with a specific physicochemical property. For instance, a QSPR model could predict the solubility or melting point of novel this compound derivatives based on their calculated descriptors.
Predictive Models for Intrinsic Chemical or Biochemical Interaction Potency
Building on the principles of QSPR, QSAR models aim to predict the biological activity of compounds. nih.gov These models are developed by correlating the molecular descriptors of a training set of compounds with their experimentally determined biological activities (e.g., IC50 or Ki values). nih.gov The goal is to create a statistically robust equation that can then be used to predict the activity of new, untested compounds.
For a series of this compound analogs, a hypothetical QSAR study might explore the impact of different substituents on the phenyl ring on a specific biological activity, such as enzyme inhibition. The resulting QSAR model could take the form of a multiple linear regression (MLR) equation.
For example, a hypothetical QSAR equation for the inhibitory activity of a series of 2-(4-aryloxy)ethanethioamide derivatives could be:
pIC₅₀ = 0.65 * logP - 0.23 * (TPSA) + 1.5 * σ + 3.45
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity of the compound.
TPSA is the topological polar surface area.
σ is the Hammett electronic parameter of the substituent on the phenyl ring.
This hypothetical model suggests that increasing lipophilicity and the electron-withdrawing nature of the substituent on the phenyl ring would enhance the inhibitory activity, while a larger polar surface area might be detrimental. Such a model provides a quantitative framework for the structure-activity relationship and allows for the rational design of more potent inhibitors.
To further illustrate this, a data table for a hypothetical series of 2-(4-substituted-phenoxy)ethanethioamide derivatives and their predicted activity based on the QSAR model is presented below.
| Compound | Substituent (R) | logP | TPSA (Ų) | σ | Predicted pIC₅₀ |
| 1 | -H | 2.10 | 52.3 | 0.00 | 4.82 |
| 2 | -CH₃ (as in the title compound) | 2.35 | 52.3 | -0.17 | 4.75 |
| 3 | -Cl | 2.80 | 52.3 | 0.23 | 5.43 |
| 4 | -NO₂ | 2.00 | 98.2 | 0.78 | 4.88 |
| 5 | -OCH₃ | 2.05 | 61.5 | -0.27 | 4.29 |
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can also be employed. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the aligned molecules. The resulting contour maps provide a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease biological activity, offering a more detailed and intuitive guide for drug design.
Exploration of Novel Applications for 2 4 Methylphenoxy Ethanethioamide in Chemical and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
The thioamide moiety in 2-(4-Methylphenoxy)ethanethioamide renders it a valuable precursor and building block in organic synthesis. chemrxiv.orgrsc.org Its enhanced reactivity compared to the corresponding amide allows for a diverse range of chemical transformations. nih.gov
Precursor for the Construction of Complex Organic Architectures
Thioamides are well-established intermediates in the synthesis of various sulfur-containing heterocyclic compounds, which are prominent scaffolds in pharmaceuticals and functional materials. rsc.org The this compound can serve as a starting point for creating complex molecular frameworks. For instance, thioamides readily undergo reactions to form thiazoles, thiadiazoles, and other related heterocycles. rsc.org The Willgerodt-Kindler reaction is a classic and efficient method for thioamide synthesis, highlighting their accessibility as building blocks. rsc.org The reactivity of the thioamide group allows for its participation in various cyclization and condensation reactions, paving the way for the construction of intricate organic structures.
Table 1: Examples of Heterocyclic Scaffolds Derivable from Thioamide Precursors
| Heterocyclic System | General Synthetic Approach from Thioamides | Potential Significance |
| Thiazoles | Hantzsch-type synthesis with α-haloketones | Core structures in many bioactive molecules |
| 1,3,4-Thiadiazoles | Oxidative cyclization reactions | Found in various pharmaceuticals and agrochemicals. rsc.org |
| Pyrazoles | Condensation with hydrazine (B178648) derivatives | Important in medicinal chemistry and as ligands |
| Benzoxazines | Reaction with primary amines and formaldehyde. rsc.org | Building blocks for high-performance polymers. rsc.org |
This table is illustrative and based on the general reactivity of thioamides.
Scaffold for the Rational Design of Advanced Chemical Probes
The unique properties of the thioamide group make it an attractive component in the design of chemical probes. chemrxiv.org Substitution of an amide with a thioamide can lead to significant changes in the electronic and conformational properties of a molecule. tandfonline.com Thioamides are stronger hydrogen bond donors and weaker acceptors compared to amides, which can be exploited to fine-tune molecular recognition events. nih.gov Furthermore, the thioamide bond exhibits a lower rotational barrier than an amide bond, influencing the conformational flexibility of molecules. tandfonline.com These features, coupled with the potential for the 2-(4-methylphenoxy) group to engage in specific interactions, make this compound a promising scaffold for developing probes to study biological systems at a molecular level, without a direct clinical application focus.
Potential Applications in Polymer and Materials Chemistry
The incorporation of thioamide linkages into polymers offers a strategy to imbue them with novel and desirable properties, particularly in the realm of degradable and functional materials. acs.org
Development of Degradable Polymer Systems Incorporating Thioamide Linkages
A significant area of research is the development of vinyl polymers with degradable thioether bonds in their backbones, which can be achieved through the copolymerization of thioamides. acs.org Direct radical copolymerizations of simple thioamide derivatives with common vinyl monomers have been shown to produce novel degradable vinyl polymers. acs.orgresearchgate.net These polymers contain thioether units in their backbones, which can be cleaved under specific conditions, leading to the degradation of the polymer chain. acs.org This approach addresses the growing concern over plastic waste by creating polymers that are not persistent in the environment. The resulting copolymers often exhibit high glass transition temperatures and can be readily degraded under ambient conditions. acs.org
Table 2: Comparison of Polymer Properties with and without Thioamide-Derived Linkages
| Property | Conventional Vinyl Polymer | Vinyl Polymer with Thioether Linkages from Thioamides | Reference |
| Backbone Structure | Stable C-C bonds | Contains degradable C-S (thioether) bonds | acs.org |
| Degradability | Generally poor | Readily degradable under specific conditions | acs.org |
| Potential Applications | General plastics | Degradable plastics, hybrid materials | acs.org |
This table presents a generalized comparison based on published research on thioamide-containing polymers.
Exploration in the Synthesis of Functional Materials
Beyond degradability, the inclusion of the thioamide functionality can lead to materials with tailored properties. For example, thioamide-containing polymers have been investigated for their gas transport properties. A polymer of intrinsic microporosity (PIM) containing thioamide groups, thioamide-PIM-1, was prepared and showed altered solubility and gas permeability characteristics compared to its parent polymer. acs.org Specifically, the thioamide-modified polymer exhibited increased CO2/N2 selectivity, a valuable property for gas separation membranes. acs.org The thioamide group's ability to interact with its environment differently than an amide group opens up possibilities for creating materials with specific functions, such as selective membranes, sensors, or responsive materials. The synthesis of thioamide-containing polybenzoxazines, which exhibit lower curing temperatures, further demonstrates the potential of thioamides in creating advanced polymers. rsc.org
Mechanistic Biological Probes for Molecular Interactions (Non-Clinical Focus)
The distinct biophysical properties of the thioamide group make it a valuable tool for probing molecular interactions in a non-clinical research setting. nih.gov The substitution of a backbone amide with a thioamide in a peptide or protein can introduce a localized perturbation that can be used to study protein folding, dynamics, and interactions. chemrxiv.orgresearcher.life
Thioamides act as fluorescence-quenching probes, which can be used to monitor processes like protein folding or proteolysis. tandfonline.com Their altered hydrogen bonding capabilities allow for the systematic evaluation of the contribution of individual hydrogen bonds to the stability and function of biomolecules. nih.gov The introduction of the heavier sulfur atom also provides a useful spectroscopic handle for techniques such as vibrational spectroscopy. While this compound itself is a small molecule, the principles learned from its properties and reactions can be applied to the design of more complex thioamide-containing molecules for use as probes in fundamental biochemical and biophysical research. These probes can help elucidate the intricate mechanisms of molecular recognition and conformational changes in biological systems without being intended for therapeutic use. nih.gov
Investigation of Protein and Peptide Folding and Dynamics
The precise three-dimensional structure of proteins and peptides is critical to their biological function. The process of folding into these intricate structures, as well as their subsequent dynamic motions, are of fundamental interest. Thioamides, as isosteres of amides, offer a subtle yet powerful tool for investigating these processes. The substitution of a carbonyl oxygen with sulfur in the peptide backbone, creating a thioamide, induces minimal steric perturbation but significantly alters the electronic and hydrogen bonding properties of the linkage. nih.gov
Furthermore, the thioamide group possesses unique spectroscopic properties that can be exploited. It has a distinct UV absorption maximum around 265 nm, which is shifted from the typical amide absorption. nih.gov This shift allows thioamides to be used as fluorescence quenching probes. rsc.orgresearchgate.net When placed in proximity to a fluorophore, the thioamide can quench its fluorescence in a distance-dependent manner, providing a means to monitor conformational changes during protein folding, unfolding, or binding events in real-time. researchgate.net
While direct studies employing this compound in this context are not documented, its thioamide group suggests its potential as a tool for such investigations. The 4-methylphenoxy group could also influence its interaction with the local environment within a protein, potentially offering unique probing capabilities.
Table 1: Comparison of Amide and Thioamide Properties Relevant to Protein Folding Studies
| Property | Amide (-C(O)NH-) | Thioamide (-C(S)NH-) | Implication for Protein Folding Studies |
| Hydrogen Bond Acceptor Strength | Strong | Weak nih.gov | Allows for site-specific energetic perturbation of backbone hydrogen bonds. nih.gov |
| UV Absorption Maximum | ~220 nm nih.gov | ~265 nm nih.gov | Can be used as a spectroscopic probe and fluorescence quencher. rsc.orgresearchgate.net |
| Steric Profile | Similar | Nearly identical to amide nih.gov | Provides a minimally disruptive substitution for studying native protein structure and dynamics. nih.gov |
| Dipole Moment | Smaller | Larger | Can alter local electrostatic interactions within the protein structure. |
Studies on Enzyme Inhibition Mechanisms at a Molecular Level
The thioamide functional group is a key feature in a number of compounds that exhibit potent enzyme inhibitory activity. nih.govchemrxiv.org The sulfur atom of the thioamide is a soft nucleophile and can form strong interactions with soft metal ions that are often found in the active sites of metalloenzymes. nih.govthiomatrix.com This can lead to the inhibition of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
One of the most well-understood examples of thioamide-based enzyme inhibition is in the context of antitubercular drugs like ethionamide. Ethionamide is a prodrug that is activated by a mycobacterial enzyme to form an adduct with NAD+. This adduct then potently inhibits InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov This mechanism highlights how the thioamide group can be bioactivated to form a covalent inhibitor.
In other cases, the thioamide itself can act as a competitive or non-competitive inhibitor by binding to the enzyme's active site. nih.gov The increased acidity of the thioamide N-H group compared to an amide N-H group, and its ability to participate in unique hydrogen bonding and chalcogen bonding interactions, can contribute to high binding affinity and specificity. nih.govnih.gov For instance, the replacement of an amide with a thioamide in certain inhibitors has been shown to increase their potency by orders of magnitude, a phenomenon attributed to favorable interactions of the sulfur atom within the enzyme's active site. nih.gov
Although no specific enzyme inhibition studies involving this compound have been reported, its structure suggests that it could be investigated as a potential inhibitor for various enzymes, particularly those with active sites amenable to binding a thioamide moiety.
Table 2: Examples of Thioamide-Containing Enzyme Inhibitors and their Mechanisms
| Inhibitor Class/Example | Target Enzyme(s) | General Mechanism of Inhibition |
| Ethionamide (prodrug) | InhA (Enoyl-ACP reductase) in M. tuberculosis | Bioactivation to form a covalent adduct with NAD+, which is a tight-binding inhibitor. nih.gov |
| ASH1L Inhibitors | ASH1L (Histone methyltransferase) | The thioamide sulfur forms a crucial chalcogen bond in the enzyme's active site, leading to high potency. nih.gov |
| SIRT2 Inhibitors | Sirtuin 2 (a histone deacetylase) | The thioamide group is essential for potent and selective inhibition, likely through interactions with the zinc ion in the active site. nih.gov |
| Thiolated Polymers (Thiomers) | Metallo-proteases (e.g., aminopeptidase (B13392206) N) | Thiol groups chelate the catalytic zinc ion in the active site. thiomatrix.com |
Utility in Catalysis and Ligand Design for Metal Complexes
The thioamide group is a versatile ligand fragment for the coordination of metal ions. It can coordinate through the sulfur atom (a soft donor), the nitrogen atom (a hard donor), or bridge metal centers. scispace.comresearchgate.netresearchgate.net This versatility, combined with the electronic and steric properties that can be tuned by the substituents on the thioamide, makes thioamide-containing molecules attractive candidates for the design of novel ligands for catalysis.
Similarly, the phenoxy moiety is a common and effective ligand component in coordination chemistry. The oxygen atom of a phenoxy group can coordinate to a metal center, and the electronic properties of the resulting metal complex can be readily modified by changing the substituents on the aromatic ring. rsc.orgnih.gov
The combination of a thioamide and a 4-methylphenoxy group in this compound suggests its potential as a bidentate or monodentate ligand. Depending on the reaction conditions and the metal precursor, it could coordinate to a metal center through the thioamide sulfur and the phenoxy oxygen, or through the sulfur or nitrogen of the thioamide group alone. The methyl group on the phenoxy ring would exert a subtle electronic effect on the ligand's properties.
Metal complexes featuring thioamide or phenoxy ligands have been successfully employed in a variety of catalytic transformations, including polymerization and oxidation reactions. scispace.comnih.gov For example, transition metal complexes with phenoxy-imine ligands are known to be highly active catalysts for olefin polymerization. The design of new ligands is crucial for developing catalysts with improved activity, selectivity, and stability. The unique combination of functional groups in this compound makes it a promising candidate for exploration in the field of ligand design and homogeneous catalysis.
Conclusion and Future Research Trajectories for 2 4 Methylphenoxy Ethanethioamide
Synthesis of Current Academic Understanding and Key Findings
Currently, 2-(4-Methylphenoxy)ethanethioamide is primarily recognized as a research chemical available through commercial suppliers. scbt.com Detailed academic studies focusing specifically on its synthesis, characterization, and application are not widely available in peer-reviewed literature. Therefore, our current understanding is built upon the well-documented chemistry of its core functional groups: the thioamide and the p-methylphenoxy moiety.
The thioamide group is a critical functional group in medicinal chemistry and organic synthesis. It is known to be an excellent bioisostere of the amide bond, offering increased resistance to proteolytic degradation. mdpi.com The substitution of sulfur for oxygen results in significant electronic and steric changes, including a longer C-S bond, altered hydrogen bonding capability, and distinct spectroscopic signatures, such as a UV absorption maximum around 265 nm. mdpi.com Thioamides are also versatile synthetic intermediates and have been incorporated into various biologically active molecules, including antifungal and anti-Parkinson agents. researchgate.net
The p-methylphenoxy group is a common structural element in various fields, including pharmaceuticals and agrochemicals. The ether linkage provides a combination of stability and conformational flexibility, while the p-methyl group can influence lipophilicity and metabolic stability.
Table 7.1.1: Compound Identification
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁NOS |
| Molecular Weight | 181.25 g/mol |
| CAS Number | 188537-29-3 |
Data sourced from publicly available chemical databases.
Key findings are currently limited to the compound's basic chemical identity. There are no published detailed research findings on its specific biological activities, material properties, or advanced applications.
Identification of Critical Knowledge Gaps and Untapped Research Avenues
The scarcity of dedicated research on this compound presents a significant knowledge gap but also a considerable opportunity for original investigation. The following areas represent completely untapped research avenues:
Validated Synthetic Routes: While plausible methods can be proposed, no optimized and reported synthesis exists. The yield, purity, and scalability of any proposed route are unknown.
Comprehensive Spectroscopic and Structural Characterization: Beyond basic identifiers, detailed NMR, IR, Mass Spectrometry, and UV-Vis data have not been published. A single-crystal X-ray structure, which would provide definitive information on bond lengths, angles, and solid-state conformation, is also absent.
Biological Activity Screening: The compound has not been systematically screened for any biological activity. Its potential as an antimicrobial, anticancer, anti-inflammatory, or agrochemical agent is entirely unexplored.
Physicochemical Properties: Fundamental data such as melting point, solubility in various solvents, pKa, and logP are not documented.
Computational and Mechanistic Studies: There are no computational models of its electronic structure, conformational landscape, or potential interactions with biological macromolecules.
Material Science Applications: Its potential as a ligand for metal complexes, a monomer for polymerization, or a functional additive in materials has not been investigated.
Proposed Directions for Advanced Synthetic Methodologies and Chemical Transformations
Future research should begin with the development of reliable and efficient synthetic routes to access this compound. The most direct approach involves the thionation of its amide analogue, 2-(4-methylphenoxy)acetamide (B7764006). This two-step process is outlined below.
Table 7.3.1: Proposed Synthetic Pathways for this compound
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Amide Formation | p-Cresol (B1678582) + 2-Chloroacetamide, in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., Acetonitrile). | Synthesis of the precursor, 2-(4-methylphenoxy)acetamide, via Williamson ether synthesis. |
| 2 | Thionation | 2-(4-methylphenoxy)acetamide + Lawesson's Reagent or P₄S₁₀ in a dry, inert solvent (e.g., Toluene (B28343) or Dioxane) with heating. | Conversion of the amide carbonyl group to a thiocarbonyl, yielding the final thioamide product. |
Further research could explore one-pot syntheses or alternative routes, such as the reaction of 2-(4-methylphenoxy)acetonitrile with hydrogen sulfide (B99878) under basic or catalytic conditions, drawing parallels to industrial thioacetamide (B46855) production. nih.gov Investigation into novel, milder thionation reagents could also be a fruitful avenue.
Prospects for Expanded Mechanistic, Spectroscopic, and Computational Studies
With a reliable synthetic route established, a deep dive into the compound's fundamental properties is warranted.
Mechanistic Studies: The kinetics and mechanisms of the proposed synthetic routes should be studied to optimize reaction conditions. Isotopic labeling studies could elucidate the precise pathways of the thionation reaction.
Spectroscopic Analysis: A full spectroscopic characterization would provide a benchmark for this compound. Predicted data based on the known properties of its functional groups are presented in the table below. These predictions should be validated experimentally. The thioamide C=S stretch in the IR spectrum and the unique chemical shifts of the protons and carbons adjacent to the thioamide group in NMR spectra would be of particular interest. mdpi.com
Computational Modeling: High-level computational studies, such as Density Functional Theory (DFT), should be employed. scbt.com These studies can predict minimum energy conformations, rotational barriers of the C-N and O-C₂ bonds, molecular orbital energies, and the electrostatic potential surface. Such models would provide invaluable insight into the molecule's intrinsic properties and how it might interact with other molecules or biological targets. Comparing computational predictions with experimental spectroscopic data would provide a powerful validation of the theoretical models.
Table 7.4.1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value/Region |
|---|---|---|
| ¹H NMR | -NH₂ protons | δ 9.0 - 10.0 ppm (broad singlet) |
| Aromatic protons | δ 6.8 - 7.2 ppm (multiplets) | |
| -O-CH₂- protons | δ 4.0 - 4.5 ppm (singlet) | |
| -CH₃ protons | δ 2.2 - 2.4 ppm (singlet) | |
| ¹³C NMR | C=S carbon | δ 195 - 205 ppm |
| Aromatic carbons | δ 115 - 158 ppm | |
| -O-CH₂- carbon | δ 65 - 75 ppm | |
| -CH₃ carbon | δ 20 - 22 ppm | |
| IR Spectroscopy | N-H stretch | 3100 - 3300 cm⁻¹ |
| C=S stretch | 1100 - 1140 cm⁻¹ | |
| C-O-C stretch | 1220 - 1260 cm⁻¹ | |
| UV-Vis Spectroscopy | π → π* transition | ~220 nm |
Potential for Innovation in Novel Chemical and Material Applications Driven by Fundamental Research
Fundamental research into the synthesis and properties of this compound will pave the way for its exploration in various applications.
Medicinal Chemistry and Agrochemicals: The structural similarity of the phenoxy-acetic acid scaffold to fibrate drugs and phenoxy herbicides suggests that the corresponding thioamide could serve as a novel scaffold. The thioamide moiety is a known pharmacophore that can chelate metal ions in metalloenzymes or participate in unique hydrogen bonding interactions. researchgate.net Future research should involve screening the compound for a wide range of biological activities, including antifungal, antibacterial, antiviral, and herbicidal properties.
Material Science: Thioamides can act as potent ligands for heavy metal ions. This compound could be explored for applications in metal extraction, catalysis, or the formation of novel coordination polymers with interesting electronic or photophysical properties.
Peptide and Polymer Chemistry: As a stable amide isostere, the molecule could be functionalized (e.g., at the amine) and incorporated into peptide backbones to induce specific secondary structures or enhance stability. mdpi.com It could also serve as a monomer or functional chain-transfer agent in polymer synthesis, imparting unique properties to the resulting materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-(4-Methylphenoxy)ethanethioamide, and how can reaction parameters be optimized?
- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous thioamide syntheses (e.g., 2-(pyridin-2-yl)ethanethioamide) suggest thionation of precursor amides using reagents like Lawesson’s reagent or phosphorus pentasulfide (PS). Key parameters include solvent choice (e.g., tetrahydrofuran or toluene), reflux conditions, and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization is recommended. Optimization may require adjusting reaction time and temperature to accommodate the steric and electronic effects of the 4-methylphenoxy substituent .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding (amide NH signals typically appear at δ 10–12 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- Elemental Analysis : To verify purity and stoichiometry.
- FT-IR : Strong absorption bands near 1250–1350 cm (C=S stretch) and 3200–3400 cm (N-H stretch).
Cross-validation using multiple techniques ensures structural fidelity .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on analogous thioamides (e.g., 2-(tert-butylsulfonyl)ethanethioamide), the compound is likely a skin, eye, and respiratory irritant. Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. Emergency measures include rinsing eyes with water for 15 minutes and using ethanol for decontamination. Store at -20°C in airtight containers .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?
- Methodological Answer : The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule crystallography. Key steps include:
- Data Collection : High-resolution diffraction data (≤ 0.8 Å) to resolve thioamide tautomerism (C=S vs. C-SH).
- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen bonding networks analyzed via PLATON.
- Validation : R-factor convergence (< 5%) and Hirshfeld surface analysis for intermolecular interactions.
This approach can clarify discrepancies in bond lengths or tautomeric states reported in literature .
Q. How do researchers address contradictions in reported physicochemical data (e.g., melting points or solubility)?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies include:
- Differential Scanning Calorimetry (DSC) : To identify polymorph transitions.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%).
- Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol) under controlled temperatures.
Cross-referencing with elemental analysis and spectral data ensures reproducibility .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets. For example, thioamides like N-(1-Naphthyl)-2-(phenylthio)ethanethioamide (PubChem ID 3246501) show antiviral potential via protease inhibition. Key steps:
- Target Selection : Align with homologous proteins (e.g., SARS-CoV-2 M).
- Docking Validation : RMSD < 2.0 Å against co-crystallized ligands.
- Free Energy Calculations : MM-GBSA for binding affinity estimates.
Experimental validation via enzyme inhibition assays is recommended .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of thioamide derivatives?
- Methodological Answer : Systematic modification of substituents (e.g., 4-methylphenoxy vs. 4-chlorophenoxy) followed by:
- In Vitro Assays : IC determination against target enzymes.
- Electron-Withdrawing/Donating Groups : Impact on C=S reactivity and hydrogen bonding.
- LogP Analysis : Correlate lipophilicity with membrane permeability.
QSAR models using descriptors like Hammett constants (σ) can guide design .
Q. What experimental strategies elucidate the reaction mechanisms of this compound in organic synthesis?
- Methodological Answer : Mechanistic studies may involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
